molecular formula C11H16BrNO2S B7534436 2-bromo-N-(1,1-dimethylpropyl)benzenesulfonamide

2-bromo-N-(1,1-dimethylpropyl)benzenesulfonamide

Cat. No. B7534436
M. Wt: 306.22 g/mol
InChI Key: HKTYWPXRANAYFN-UHFFFAOYSA-N
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Description

2-bromo-N-(1,1-dimethylpropyl)benzenesulfonamide, also known as BDBS, is a sulfonamide compound that has shown promising results in scientific research applications. This compound has gained attention due to its potential as a therapeutic agent for various diseases, including cancer.

Mechanism of Action

2-bromo-N-(1,1-dimethylpropyl)benzenesulfonamide exerts its anticancer effects by binding to the colchicine binding site on tubulin, a protein that is essential for the formation of microtubules. Microtubules are involved in various cellular processes, including cell division, intracellular transport, and cell motility. By disrupting the microtubule network, 2-bromo-N-(1,1-dimethylpropyl)benzenesulfonamide inhibits cell division and induces cell death in cancer cells.
Biochemical and Physiological Effects:
2-bromo-N-(1,1-dimethylpropyl)benzenesulfonamide has been shown to have low toxicity in normal cells and tissues. It does not affect the viability of normal human fibroblasts, indicating that it selectively targets cancer cells. 2-bromo-N-(1,1-dimethylpropyl)benzenesulfonamide also exhibits anti-angiogenic properties, which inhibit the formation of new blood vessels that are essential for tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

2-bromo-N-(1,1-dimethylpropyl)benzenesulfonamide is a promising lead compound for the development of new anticancer drugs. Its low toxicity and selective targeting of cancer cells make it an attractive candidate for further research. However, its mechanism of action is not fully understood, and more studies are needed to elucidate its molecular targets and signaling pathways.

Future Directions

1. Development of 2-bromo-N-(1,1-dimethylpropyl)benzenesulfonamide derivatives with improved potency and selectivity.
2. Investigation of the synergistic effects of 2-bromo-N-(1,1-dimethylpropyl)benzenesulfonamide with other anticancer agents.
3. Evaluation of the anticancer effects of 2-bromo-N-(1,1-dimethylpropyl)benzenesulfonamide in vivo using animal models.
4. Identification of the molecular targets and signaling pathways of 2-bromo-N-(1,1-dimethylpropyl)benzenesulfonamide.
5. Development of 2-bromo-N-(1,1-dimethylpropyl)benzenesulfonamide-based drug delivery systems for targeted cancer therapy.
In conclusion, 2-bromo-N-(1,1-dimethylpropyl)benzenesulfonamide is a promising compound with potential as a therapeutic agent for cancer. Its mechanism of action involves the disruption of the microtubule network, leading to cell cycle arrest and apoptosis in cancer cells. Further research is needed to fully understand its molecular targets and signaling pathways, and to develop more potent and selective derivatives for cancer therapy.

Scientific Research Applications

2-bromo-N-(1,1-dimethylpropyl)benzenesulfonamide has been extensively studied for its anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 2-bromo-N-(1,1-dimethylpropyl)benzenesulfonamide induces cell cycle arrest and apoptosis in cancer cells by targeting the microtubule network and disrupting the mitotic spindle. This leads to the activation of the p53 pathway, which is involved in cell cycle regulation and apoptosis.

properties

IUPAC Name

2-bromo-N-(2-methylbutan-2-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrNO2S/c1-4-11(2,3)13-16(14,15)10-8-6-5-7-9(10)12/h5-8,13H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKTYWPXRANAYFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)NS(=O)(=O)C1=CC=CC=C1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 2-methyl-2-butanamine (11.4 mL, 97.8 mmol) in dichloromethane (100 mL) was added, dropwise over a 10 min period, a solution of 2-bromobenzenesulfonyl chloride (10.0 g, 39.1 mmol) in dichloromethane (ca. 50 mL). After stirring for 15 h the reaction was concentrated in vacuo. The residue was crystallized from methyl t-butyl ether to provide 10.5 g (87%) of 2-bromo-N-(1,1-dimethylpropyl)benzenesulfonamide in two crops: LCMS (neg. ion spectrum) m/z 304/306.
Quantity
11.4 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

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